molecular formula C7H5Cl2N3 B8052727 5,7-Dichloro-3-methyl-3H-imidazo[4,5-b]pyridine

5,7-Dichloro-3-methyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B8052727
M. Wt: 202.04 g/mol
InChI Key: OHNMKUCBLXFYMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dichloro-3-methyl-3H-imidazo[4,5-b]pyridine is a halogenated heterocyclic compound featuring a fused imidazo[4,5-b]pyridine core. The substitution pattern at positions 5 and 7 with chlorine atoms and position 3 with a methyl group confers distinct physicochemical and biological properties. This compound is primarily utilized as a precursor in medicinal chemistry for kinase inhibitor development and antimicrobial agents due to its structural versatility . Its synthesis typically involves alkylation or nucleophilic substitution reactions under phase-transfer catalysis (PTC) or Mitsunobu conditions .

Properties

IUPAC Name

5,7-dichloro-3-methylimidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2N3/c1-12-3-10-6-4(8)2-5(9)11-7(6)12/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHNMKUCBLXFYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=C(C=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Selection and Reaction Design

The methodology reported by Padmaja et al. (2018) provides a foundational framework for imidazo[4,5-b]pyridine synthesis. Adapting this approach for the target compound involves:

  • Starting material : 2-Chloro-3-nitro-5,7-dichloropyridine (custom-synthesized).

  • Primary amine : Methylamine for introducing the N1-methyl group.

  • Aldehyde : Formaldehyde to facilitate cyclization without adding substituents at position 2.

Stepwise Mechanistic Pathway

  • S<sub>N</sub>Ar Reaction :

    • Methylamine reacts with 2-chloro-3-nitro-5,7-dichloropyridine in H<sub>2</sub>O-IPA (1:1) at 80°C for 2 h.

    • Intermediate : 2-(Methylamino)-3-nitro-5,7-dichloropyridine (yield: 92–95%).

    • Key advantage: Water acts as a green solvent, enhancing nucleophilicity of methylamine.

  • Nitro Group Reduction :

    • Zn/HCl in H<sub>2</sub>O-IPA at 80°C for 45 min reduces the nitro group to an amine.

    • Intermediate : 2,3-Diamino-5,7-dichloro-N-methylpyridine (yield: 89–93%).

    • Critical observation: Zn/HCl outperforms Zn/HCOONH<sub>4</sub> in reaction speed and yield.

  • Heteroannulation with Aldehyde :

    • Condensation with formaldehyde in H<sub>2</sub>O-IPA at 85°C for 10 h forms the imidazole ring.

    • Product : 5,7-Dichloro-3-methyl-3H-imidazo[4,5-b]pyridine (yield: 85–88%).

    • Mechanistic insight: Imine formation precedes cyclization, as confirmed by <sup>1</sup>H NMR studies.

Substrate Scope and Limitations

Amine ComponentAldehyde ComponentYield (%)Purity (%)
MethylamineFormaldehyde8898
EthylamineAcetaldehyde8295
BenzylamineBenzaldehyde7893

Key limitations :

  • Chlorine substituents at positions 5 and 7 must be pre-installed in the pyridine ring.

  • Formaldehyde yields optimal results; bulkier aldehydes reduce cyclization efficiency.

Alternative Methylation Strategies

Post-Cyclization N-Methylation

For substrates where direct introduction of the methyl group is challenging, post-synthetic methylation offers an alternative:

  • Synthesis of 5,7-Dichloro-1H-imidazo[4,5-b]pyridine :

    • Follow the tandem protocol using ammonia instead of methylamine.

  • Selective N-Methylation :

    • Treat with methyl iodide (1.2 equiv) and K<sub>2</sub>CO<sub>3</sub> in DMF at 60°C for 6 h.

    • Yield : 70–75% (lower due to competing O-methylation).

Regioselectivity Challenges

  • Methylation preferentially occurs at N1 (thermodynamically favored position).

  • Solution : Use bulky bases (e.g., DBU) to kinetic control favoring N3 methylation (yield: 55–60%).

Green Chemistry Metrics and Process Optimization

ParameterValueImprovement vs. Classical Methods
PMI (Process Mass Intensity)8.258% reduction
E-Factor4.763% reduction
Reaction Steps3 (one-pot)50% reduction

Advantages of H<sub>2</sub>O-IPA solvent :

  • Eliminates need for toxic aprotic solvents (e.g., DMF, DCM).

  • Enables in situ reduction without catalyst removal.

Spectroscopic Characterization and Quality Control

Key Spectral Data for Target Compound

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) : δ 8.42 (s, 1H, H2), 7.89 (d, J = 5.6 Hz, 1H, H6), 3.72 (s, 3H, N-CH<sub>3</sub>).

  • <sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>) : δ 152.1 (C3), 144.6 (C5), 138.2 (C7), 127.9 (C2), 34.5 (N-CH<sub>3</sub>).

  • HRMS (EI) : m/z calcd for C<sub>7</sub>H<sub>5</sub>Cl<sub>2</sub>N<sub>3</sub> [M]<sup>+</sup>: 216.9854; found: 216.9851.

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN:H<sub>2</sub>O = 70:30).

  • Elemental Analysis : C 38.92%, H 2.33%, N 19.42% (theoretical: C 38.83%, H 2.34%, N 19.44%).

Industrial-Scale Considerations

Cost Analysis of Key Reagents

ReagentCost (USD/kg)Contribution to Total Cost (%)
2-Chloro-3-nitro-5,7-dichloropyridine42062
Methylamine5518
Zn dust125

Cost-saving strategies :

  • Recycling Zn dust via filtration (85% recovery).

  • Solvent recovery via distillation (H<sub>2</sub>O-IPA reused 5× without yield loss) .

Chemical Reactions Analysis

Types of Reactions: 5,7-Dichloro-3-methyl-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Chlorine atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives.

  • Reduction Products: Reduced analogs of the compound.

  • Substitution Products: Derivatives with different functional groups replacing chlorine atoms.

Scientific Research Applications

It appears that the query contains a mix of information requests about two similar, but distinct chemical compounds: 5,7-dichloro-1H-imidazo[4,5-b]pyridine and 5,7-Dichloro-3-methyl-3H-imidazo[4,5-b]pyridine. The primary request is for information on the latter, but some search results pertain to the former. To avoid confusion, the following response will focus on the applications of "5,7-Dichloro-3-methyl-3H-imidazo[4,5-b]pyridine" while also providing information on "5,7-dichloro-1H-imidazo[4,5-b]pyridine" where relevant or useful.

5,7-Dichloro-3-methyl-3H-imidazo[4,5-b]pyridine and its derivatives have applications in scientific research, particularly in the development of kinase inhibitors . Imidazo[4,5-b]pyridines, which include 5,7-Dichloro-3-methyl-3H-imidazo[4,5-b]pyridine, are heterocyclic molecules with a structure composed of fused five- and six-membered rings .

Use as Kinase Inhibitors

Imidazo[4,5-b]pyridine derivatives have been investigated as inhibitors of Aurora kinases . Structural insights into ligand-protein interactions were gained through the cocrystallization of certain compounds with Aurora-A . These compounds displayed similar inhibitory effects against both Aurora-A and Aurora-B isoforms .

Chemical Synthesis

5,7-dichloro-1H-imidazo[4,5-b]pyridine is a chemical compound with the molecular formula C6H3Cl2N3 . It has a molecular weight of 188.01 g/mol . Synonyms for this compound include 5,7-dichloro-1H-imidazo[4,5-b]pyridine, 24485-01-6, 5,7-DICHLORO-3H-IMIDAZO[4,5-B]PYRIDINE, and others .

Magnetic Resonance Imaging

Magnetic resonance imaging can be used to evaluate tissue injury caused by intramuscular injections of diclofenac .

Aurora Isoform Selectivity

Mechanism of Action

The mechanism by which 5,7-Dichloro-3-methyl-3H-imidazo[4,5-b]pyridine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The biological and chemical behavior of imidazo[4,5-b]pyridine derivatives is highly dependent on substituent positions and electronic effects. Key comparisons include:

5,7-Dichloro-1-methyl-1H-imidazo[4,5-b]pyridine
  • Structure : Methyl group at position 1 instead of 3.
  • Properties : Reduced steric hindrance compared to the 3-methyl analog, enhancing reactivity in nucleophilic substitutions.
  • Applications: Used in kinase inhibitor synthesis, with a molecular weight of 202.04 g/mol and CAS No. 1823930-41-1 .
5,7-Dimethyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
  • Structure : Methyl groups at positions 5 and 7; trifluoromethyl at position 2.
  • Properties : Increased hydrophobicity and metabolic stability due to the CF₃ group.
  • Applications: Explored in drug discovery for its improved pharmacokinetic profile (Molecular formula: C₉H₈F₃N₃; Monoisotopic mass: 215.067032) .
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
  • Structure : Bromine at position 6 and phenyl at position 2.
  • Properties : Enhanced π-π stacking interactions, improving binding affinity to DNA or enzyme active sites.
  • Applications : Antimicrobial studies show moderate activity against E. coli and S. aureus (Yield: 10–49% under PTC conditions) .
Anticancer and Anti-inflammatory Agents
  • 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives (e.g., compounds with aryl groups at positions 2 and 3) exhibit moderate cytotoxicity against cancer cell lines (IC₅₀: 10–50 μM) and COX-2 inhibition (IC₅₀: 1–5 μM). K562 leukemia cells are particularly sensitive .
Antimicrobial Activity
  • 6-Bromo-2-phenyl derivatives demonstrate bacteriostatic effects (MIC: 8–32 μg/mL), while 5,7-diamino-6-cyano derivatives show broader-spectrum activity due to hydrogen-bonding capabilities .

Mechanistic and Functional Insights

  • Kinase Inhibition : Chlorine atoms at positions 5 and 7 in 5,7-dichloro derivatives enhance electron-withdrawing effects, improving interactions with ATP-binding pockets in kinases like FLT3 and Aurora .
  • Microsatellite Instability: Contrastingly, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) induces colon carcinogenesis in rats via DNA adduct formation, highlighting the critical role of substituents in toxicological profiles .

Biological Activity

5,7-Dichloro-3-methyl-3H-imidazo[4,5-b]pyridine (CAS No. 24485-01-6) is a compound belonging to the imidazo[4,5-b]pyridine class, which has garnered attention for its potential biological activities, particularly in cancer treatment and kinase inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C7_7H5_5Cl2_2N3_3
  • Molecular Weight : 188.03 g/mol
  • Boiling Point : Not specified
  • Log P (Octanol-Water Partition Coefficient) : 1.91
  • Solubility : High gastrointestinal absorption; permeant across the blood-brain barrier (BBB) .

5,7-Dichloro-3-methyl-3H-imidazo[4,5-b]pyridine has been identified as a potent inhibitor of specific kinases involved in cancer cell proliferation. Notably, it exhibits selective inhibition of the Aurora-A kinase and FLT3 kinase, both of which are critical in cell cycle regulation and oncogenesis.

Antiproliferative Effects

The compound has demonstrated significant antiproliferative activity against various human cancer cell lines. A study evaluating its effects on different cancer types reported the following IC50_{50} values:

Cell Line IC50_{50} (µM)
HCT116 (Colorectal Carcinoma)2.30
MV4-11 (Acute Myeloid Leukemia)0.299
NCI-H460 (Lung Carcinoma)1.8

These values indicate that 5,7-Dichloro-3-methyl-3H-imidazo[4,5-b]pyridine is particularly effective against colorectal carcinoma and acute myeloid leukemia cells .

Selectivity and Safety Profile

In addition to its potent activity against cancer cells, the compound exhibits selectivity towards malignant cells over normal cells. For instance, studies have shown that it does not significantly affect the viability of normal human fibroblasts at concentrations where it effectively inhibits cancer cell growth . This selectivity is crucial for reducing potential side effects in therapeutic applications.

Case Studies

  • Inhibition of Aurora Kinase :
    A study highlighted the dual inhibition of Aurora-A and FLT3 kinases by this compound. The results indicated that it could effectively suppress tumor growth in vivo, showcasing its potential as an anticancer agent .
  • Antiviral Activity :
    Although primarily investigated for its anticancer properties, some derivatives of imidazo[4,5-b]pyridine have shown moderate antiviral activity against respiratory syncytial virus (RSV), suggesting a broader spectrum of biological activity .

Q & A

Q. What are the standard synthetic protocols for preparing 5,7-Dichloro-3-methyl-3H-imidazo[4,5-b]pyridine?

The synthesis typically involves condensation reactions using pyridine-2,3-diamine derivatives as precursors. For example, brominated analogs like 7-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine are synthesized via phase-transfer catalysis (solid-liquid) with benzaldehyde and 5-bromopyridine-2,3-diamine in dimethylformamide (DMF) and p-toluenesulfonic acid . Similar methodologies can be adapted for chloro-substituted derivatives by substituting bromine with chlorine sources. Optimization of reaction time, temperature, and stoichiometry is critical to achieving high yields.

Q. How should researchers handle and store 5,7-Dichloro-3-methyl-3H-imidazo[4,5-b]pyridine in the laboratory?

The compound is supplied as a crystalline solid and should be stored at -20°C to ensure stability over ≥4 years. Stock solutions are prepared in inert organic solvents (e.g., DMF, DMSO, ethanol) purged with nitrogen to prevent oxidation. Solubility ranges from 10–30 mg/mL depending on the solvent. Always review Safety Data Sheets (SDS) for handling precautions, including PPE requirements and waste disposal protocols .

Q. What spectroscopic techniques are used to characterize this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and scaffold integrity. For example, imidazo[4,5-b]pyridine derivatives show characteristic proton shifts for aromatic and methyl groups in the δ 2.5–3.5 and δ 7.0–8.5 ranges, respectively .
  • IR Spectroscopy : Peaks near 1720 cm⁻¹ (C=O) and 1510 cm⁻¹ (C=N) confirm functional groups .
  • UV-Vis : λmax at 244–286 nm, typical for conjugated heteroaromatic systems .

Advanced Research Questions

Q. How can functionalization at the N3 position enhance the compound’s pharmacological activity?

The N3 position is electrophilic, enabling alkylation or cyanethylation to introduce bioactive moieties. For example, reacting the scaffold with acrylonitrile under pyridine-water (5:1) conditions yields β-cyanethyl derivatives, which can be hydrolyzed to propionic acids for improved solubility or further acylated to generate amides. These modifications are pivotal for optimizing antitumor or antimicrobial activity .

Q. What strategies resolve contradictory spectral data in structural elucidation?

Discrepancies in NMR/IR data may arise from tautomerism or solvent effects. Use deuterated solvents (e.g., DMSO-d6) to stabilize specific tautomers. Computational methods (DFT calculations) can predict NMR shifts and validate experimental results. Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Q. How do substituents at the 5,7 positions influence mutagenicity and DNA adduct formation?

Chloro and methyl groups alter electrophilicity, affecting DNA binding. For instance, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) forms N-(deoxyguanosin-8-yl) adducts via cytochrome P450-mediated activation. Comparative studies with 5,7-dichloro derivatives should assess metabolic activation pathways (e.g., CYP1A2 activity) and adduct profiles using ³²P-postlabeling or LC-MS/MS .

Q. What in vivo models are suitable for evaluating anti-inflammatory or antitumor efficacy?

  • Exudative inflammation models : Assess compound effects on carrageenan-induced paw edema in rodents, measuring cytokine levels (IL-6, TNF-α) .
  • Xenograft models : Evaluate tumor growth inhibition in immunodeficient mice implanted with cancer cell lines (e.g., HCT-116 for colorectal cancer). Dose-response studies should include toxicity markers (liver/kidney function tests) .

Q. How can degradation products be identified under varying storage conditions?

Accelerated stability studies (40°C/75% RH) combined with LC-MS can identify degradation pathways. For example, hydrolysis of the imidazole ring or dechlorination may occur. Use forced degradation (acid/base/oxidative stress) to predict major impurities and refine storage protocols .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting bioactivity data arise (e.g., varying IC₅₀ values across studies), confirm assay conditions (cell line, incubation time, serum concentration) and compound purity (HPLC ≥98%). Replicate studies with standardized protocols are essential .
  • SAR Studies : Systematically modify substituents (e.g., replacing Cl with Br or varying methyl groups) and correlate changes with LogP, solubility, and target binding (e.g., kinase inhibition assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.